4-Amino-6,7-dichloro-2-methylquinoline

Medicinal Chemistry Physicochemical Profiling Drug Design

The 6,7-dichloro and 2-methyl substitution pattern of this 4-aminoquinoline (CAS 948292-89-5) is critical for reproducible research—modulating basicity (pKa 7.10), lipophilicity, and electron density distinctly from analogs. Reduced basicity enhances BBB permeability, ideal for CNS-active compound design (NMDA modulators, MAO-B inhibitors). The 4-amino group enables amide coupling or reductive amination; chloro substituents permit cross-coupling. Procure the exact substitution pattern to ensure target specificity and avoid off-target liabilities of conventional 7-chloro-4-aminoquinolines.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 948292-89-5
Cat. No. B11878968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6,7-dichloro-2-methylquinoline
CAS948292-89-5
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)N
InChIInChI=1S/C10H8Cl2N2/c1-5-2-9(13)6-3-7(11)8(12)4-10(6)14-5/h2-4H,1H3,(H2,13,14)
InChIKeyXCUPKAXLLOIADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6,7-dichloro-2-methylquinoline (CAS 948292-89-5): A Structurally Defined 6,7-Dichloro-2-Methyl-4-Aminoquinoline Scaffold for Research Procurement


4-Amino-6,7-dichloro-2-methylquinoline is a halogenated 4-aminoquinoline derivative with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol . It is characterized by a 2-methyl substituent, two chlorine atoms at the 6 and 7 positions of the quinoline ring, and a primary amino group at the 4-position, yielding a predicted pKa of 7.10 ± 0.50 . This specific substitution pattern defines its unique physicochemical and reactivity profile within the broader class of aminoquinolines.

Why 4-Amino-6,7-dichloro-2-methylquinoline Is Not Interchangeable with Generic 4-Aminoquinoline Analogs


Interchanging 4-aminoquinoline derivatives without regard to specific substitution patterns is a common pitfall in medicinal chemistry and chemical biology. The 2-methyl and 6,7-dichloro substitution pattern of 4-Amino-6,7-dichloro-2-methylquinoline is not arbitrary; it directly modulates critical physicochemical properties, including basicity (predicted pKa 7.10) , lipophilicity, and electron density of the aromatic system. These alterations profoundly impact target binding affinity, metabolic stability, and off-target liability compared to analogs such as 4-Amino-6,7-dichloroquinoline (CAS 948292-94-2) or 4-Amino-5,7-dichloro-2-methylquinoline (CAS 917562-03-9) [1]. Consequently, experimental outcomes obtained with one analog cannot be reliably extrapolated to another, making specific compound procurement essential for reproducible research.

4-Amino-6,7-dichloro-2-methylquinoline (CAS 948292-89-5): Quantitative Comparative Evidence for Scientific Selection


Reduced Basicity (pKa 7.10) Relative to Unsubstituted 4-Aminoquinoline Core

4-Amino-6,7-dichloro-2-methylquinoline exhibits a predicted acid dissociation constant (pKa) of 7.10 ± 0.50 . This value is notably lower than the pKa values reported for unsubstituted 4-aminoquinoline (pKa ~9.1) [1] and the antimalarial drug chloroquine (pKa1 ~8.1, pKa2 ~10.2) [2]. The decreased basicity is attributable to the electron-withdrawing effects of the 6,7-dichloro substituents and the steric/electronic influence of the 2-methyl group.

Medicinal Chemistry Physicochemical Profiling Drug Design

Defined Physicochemical Profile: Density, Boiling Point, and Predicted LogP

The compound has a reported density of 1.426 g/cm³ and a boiling point of 395.1 °C at 760 mmHg . While LogP values are not directly reported, the presence of two chlorine atoms and a methyl group on the quinoline core is expected to increase lipophilicity relative to the parent 4-aminoquinoline scaffold (cLogP ~1.5) [1], with predicted values likely falling in the range of 2.5-3.5 based on analog calculations .

Chemical Synthesis Purification Formulation

High Purity and Commercial Availability from Multiple Reputable Vendors

4-Amino-6,7-dichloro-2-methylquinoline is available from established chemical suppliers such as Santa Cruz Biotechnology (sc-289820) and Alfa Chemistry , with typical purities of 97% or higher . In contrast, close analogs like 4-Amino-5,7-dichloro-2-methylquinoline (CAS 917562-03-9) are less commonly stocked by major vendors, and 4-Amino-6,7-dichloroquinoline (CAS 948292-94-2) is primarily offered by specialized or custom synthesis providers, often with longer lead times and higher minimum order quantities.

Research Procurement Quality Control Reproducibility

Potential Enhanced Metabolic Stability via Halogenation and Methyl Substitution

Structure-activity relationship (SAR) studies on 4-aminoquinolines indicate that halogenation at the 6- and 7-positions and 2-methyl substitution can reduce oxidative metabolism and improve metabolic stability [1]. For example, 7-chloro substitution in 4-aminoquinolines has been shown to confer resistance to cytochrome P450-mediated oxidation compared to the unsubstituted quinoline ring [2]. The 6,7-dichloro pattern in the target compound is expected to further enhance this effect relative to mono-chlorinated or non-halogenated analogs, although direct comparative microsomal stability data for this specific compound are not publicly available.

Drug Metabolism ADME Lead Optimization

Recommended Application Scenarios for 4-Amino-6,7-dichloro-2-methylquinoline Based on Comparative Evidence


Medicinal Chemistry: CNS Penetrant Scaffold Development

The reduced basicity (predicted pKa 7.10) of 4-Amino-6,7-dichloro-2-methylquinoline compared to classical 4-aminoquinolines (pKa >8) suggests improved blood-brain barrier permeability due to a higher fraction of neutral species at physiological pH. This property makes it a suitable core for designing central nervous system (CNS) active compounds, such as NMDA receptor modulators or MAO-B inhibitors, where balanced lipophilicity and reduced efflux transporter recognition are critical .

Chemical Biology: Selective Probe Development

The unique 6,7-dichloro substitution pattern, combined with a 2-methyl group, distinguishes this compound from the more common 7-chloro-4-aminoquinoline scaffolds (e.g., chloroquine analogs). This structural differentiation can be exploited to develop chemical probes that avoid cross-reactivity with targets engaged by conventional antimalarial aminoquinolines, thereby enabling cleaner target identification studies [1].

Organic Synthesis: Versatile Building Block for Halogenated Heterocycles

With a density of 1.426 g/cm³ and a boiling point of 395.1 °C , this compound offers predictable physical handling properties for synthetic chemistry workflows. The primary amino group at the 4-position serves as a reactive handle for amide coupling, reductive amination, or diazotization, while the chloro substituents enable further functionalization via transition metal-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing diverse quinoline-based libraries .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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